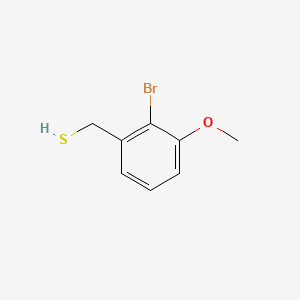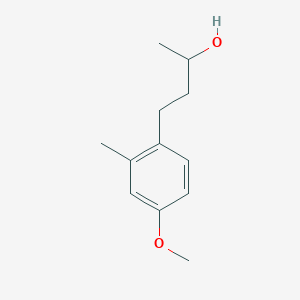
4-(4-Methoxy-2-methylphenyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxy-2-methylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O2 It is a derivative of butanol, featuring a methoxy and methyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2-methylphenyl)butan-2-ol typically involves the alkylation of 4-methoxy-2-methylphenyl with butan-2-ol. One common method includes the use of a Grignard reagent, where 4-methoxy-2-methylphenyl magnesium bromide reacts with butan-2-one under anhydrous conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde derivatives. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxy-2-methylphenyl)butan-2-ol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alkanes, Alcohols
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxy-2-methylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxy-2-methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methoxyphenyl)-2-butanol
- 4-(4-Methoxy-phenyl)-2-methyl-butan-2-ol
- 2-(4-Methoxyphenyl)ethanol
Uniqueness
4-(4-Methoxy-2-methylphenyl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C12H18O2 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
4-(4-methoxy-2-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-9-8-12(14-3)7-6-11(9)5-4-10(2)13/h6-8,10,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
DXIXRNMFCJFYTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)CCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



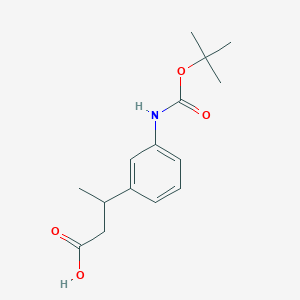
![Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride](/img/structure/B13587026.png)
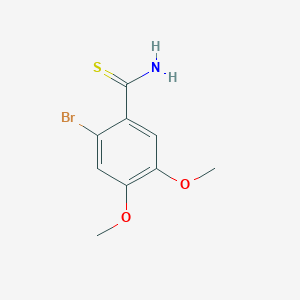

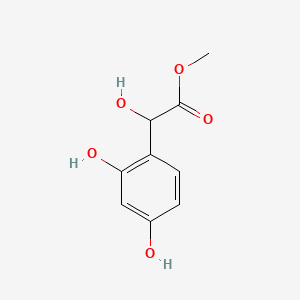

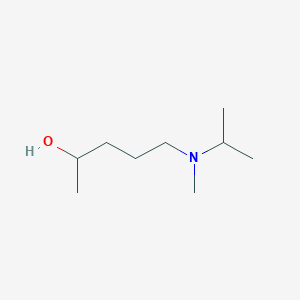
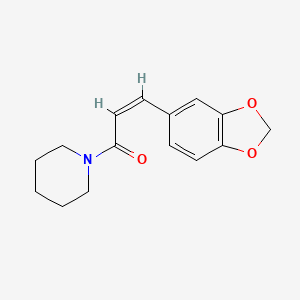


![tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13587074.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione,cis](/img/structure/B13587076.png)
